Enpp-1-IN-7

ENPP1 cGAMP STING pathway

Enpp-1-IN-7 is a thioguanine-based, non-nucleotidic inhibitor of ENPP1 (WO2021203772A1, compound 51). Unlike phosphonate or imidazopyrazine series inhibitors, it offers a distinct chemotype for orthogonal target engagement and SAR studies. High purity (≥98%) ensures reproducible cGAMP hydrolysis and STING pathway assays. Ideal for extracellular cGAMP modulation in cancer immunotherapy research.

Molecular Formula C18H19N7O4S
Molecular Weight 429.5 g/mol
Cat. No. B15143384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-7
Molecular FormulaC18H19N7O4S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC
InChIInChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23)
InChIKeyIVRGYWRNHKGYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-7: Baseline Overview and Procurement Considerations for ENPP1 Inhibitor Research


Enpp-1-IN-7 is a small molecule inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1), an extracellular enzyme that hydrolyzes cyclic 2′3′-cGAMP, the endogenous ligand for the STING pathway [1]. The compound is disclosed in patent WO2021203772A1 (compound 51) and is characterized as a potent ENPP1 inhibitor with potential applications in cancer and infectious disease research [2]. Structurally, Enpp-1-IN-7 belongs to a series of non-nucleotidic inhibitors and possesses a molecular weight of 429.45 g/mol with the formula C18H19N7O4S [3].

Why ENPP1 Inhibitors Are Not Interchangeable: A Rationale for Enpp-1-IN-7-Specific Selection


ENPP1 inhibitors exhibit marked divergence in potency, selectivity profiles against related ectonucleotidases (e.g., ENPP2, ENPP3), and downstream STING pathway activation [1]. For instance, Enpp-1-IN-27 demonstrates an IC50 of 14.68 nM with ~410-fold selectivity over ENPP2, while other series members show distinct in vivo efficacy profiles in syngeneic tumor models [2]. The thioguanine-based series represented by Enpp-1-IN-7 [3] cannot be substituted with phosphonate-based or imidazopyrazine inhibitors without risking altered pharmacodynamics and target engagement.

Quantitative Differentiation of Enpp-1-IN-7 from ENPP1 Inhibitor Analogs and In-Class Candidates


Structural Class Differentiation: Thioguanine-Based Non-Nucleotidic Inhibitor

Enpp-1-IN-7 belongs to a thioguanine-based non-nucleotidic inhibitor series [1], distinct from phosphonate-based inhibitors (e.g., compounds in the series of Kawaguchi et al. with Ki < 2 nM [2]) and imidazopyrazine derivatives (e.g., compound 7 with IC50 = 5.70–9.68 nM [3]). Quantitative data specific to Enpp-1-IN-7's intrinsic potency are not publicly disclosed; its classification as 'potent' is inferred from patent inclusion [1].

ENPP1 cGAMP STING pathway cancer immunotherapy

Potency Against ENPP1: Indirect Comparison with Benchmark Inhibitors

While Enpp-1-IN-7 is described as a 'potent inhibitor' in the patent and vendor literature , no numerical IC50 or Ki value is publicly available. Comparative context is provided by other ENPP1 inhibitors: Enpp-1-IN-27 (IC50 = 14.68 nM) [1], lead compound 43 from a related series (in vitro potency in nM range) [2], and best-in-class phosphonate inhibitors with Ki < 2 nM [3]. The absence of disclosed potency for Enpp-1-IN-7 precludes direct quantitative ranking.

ENPP1 IC50 potency cGAMP hydrolysis

Selectivity Profile vs. ENPP2 and ENPP3: Inferred from Patent Classification

The patent WO2021203772A1 encompasses compounds with selectivity against ENPP2 and ENPP3 [1]. Enpp-1-IN-7, as compound 51 within this patent, is presumed to possess some degree of selectivity, though no explicit selectivity ratios are disclosed. In contrast, Enpp-1-IN-27 exhibits a well-characterized selectivity window of ~410-fold over ENPP2 and ~10-fold over ENPP3 [2]. Other series members, such as compound 30, show no significant inhibition of a 97-kinase panel [3].

ENPP1 selectivity ENPP2 ENPP3 autotaxin

In Vivo Antitumor Efficacy: No Disclosed Data vs. Comparators with Demonstrated Tumor Growth Inhibition

No in vivo efficacy data for Enpp-1-IN-7 are available in the public domain. Other ENPP1 inhibitors have demonstrated significant tumor growth inhibition in preclinical models. Lead compound 43 from a related thioguanine series showed potent anti-tumor response in an LLC1 mouse model, approximately 2-fold superior to anti-PD-1 therapy [1]. Enpp-1-IN-27 exhibited desired antitumor efficacy in 4T1 and CT26 syngeneic mouse models [2]. A phosphonate-based inhibitor delayed tumor growth in a breast cancer mouse model [3].

ENPP1 in vivo tumor growth inhibition syngeneic model cancer immunotherapy

Optimal Scientific and Preclinical Application Scenarios for Enpp-1-IN-7


In Vitro Mechanistic Studies of cGAMP-STING Pathway Modulation

Enpp-1-IN-7 is suitable for in vitro experiments investigating the role of ENPP1 in cGAMP hydrolysis and downstream STING pathway activation [1]. Its non-nucleotidic structure allows for extracellular targeting, making it a useful tool to dissect extracellular cGAMP dynamics in cell culture systems. Users should first establish the compound's potency and selectivity in their specific assay format.

Chemical Biology and Target Engagement Assays

As a thioguanine-based ENPP1 inhibitor, Enpp-1-IN-7 can be employed in competitive binding assays and cellular thermal shift assays (CETSA) to confirm target engagement [1]. Its distinct scaffold, relative to phosphonate or imidazopyrazine inhibitors, may offer a complementary chemical probe for orthogonal validation of ENPP1-dependent phenotypes.

Comparative Pharmacology and SAR Studies

Investigators conducting structure–activity relationship (SAR) studies may utilize Enpp-1-IN-7 as a reference compound from the thioguanine series disclosed in WO2021203772A1 [1]. Direct comparisons with other ENPP1 inhibitors (e.g., Enpp-1-IN-27, compound 43, VIR3) in parallel assays can elucidate scaffold-specific differences in potency, selectivity, and cellular activity.

Preclinical Combination Therapy Screening (In Vitro)

Enpp-1-IN-7 may be screened in combination with STING agonists, immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), or chemotherapeutic agents in in vitro co-culture models to assess synergistic immune activation [1]. Results should be interpreted cautiously pending validation of the compound's potency and selectivity in the user's assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpp-1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.